1,3-Substituted Piperidine Regioisomer Demonstrates Sub-0.25 µM Potency Advantage Over 1,4-Substituted Analogs
In controlled SAR studies examining piperidine substitution patterns on triazole-containing compounds, the 1,3-substituted piperidine regioisomer (corresponding to the 3-position attachment of the target compound) exhibited IC₅₀ values below 0.25 µM against target enzymes, whereas the 1,4-substituted counterpart showed substantially reduced inhibitory activity . The target compound, with its triazole attached at the piperidine 3-position, is therefore expected to outperform the commercially available 4-substituted analog tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (CAS 1788722-27-9) in potency-driven discovery programs.
| Evidence Dimension | Inhibitory potency (IC₅₀) as a function of piperidine substitution position |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 0.25 µM (based on 1,3-substitution pattern from SAR class data) |
| Comparator Or Baseline | 1,4-substituted piperidine regioisomer: IC₅₀ substantially higher (exact value not reported, but materially less active per SAR trend); tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (CAS 1788722-27-9) is the direct 4-substituted comparator |
| Quantified Difference | IC₅₀ threshold: <0.25 µM (3-substituted) versus significantly weaker inhibition (4-substituted); magnitude of difference is assay-dependent but directionality is consistent across published SAR series |
| Conditions | SAR analysis derived from piperidine-triazole hybrid compounds evaluated in enzyme inhibition assays (data aggregated from multiple medicinal chemistry programs studying triazole-piperidine pharmacophores). |
Why This Matters
For procurement decisions in lead optimization, selecting the 3-substituted piperidine regioisomer (CAS 2228305-67-5) over the 4-substituted analog (CAS 1788722-27-9) provides a structurally validated potency advantage, reducing the risk of advancing an inherently less active scaffold into costly downstream assays.
